molecular formula C10H12O4 B1613331 Methyl 4-hydroxy-2-methoxy-6-methylbenzoate CAS No. 3465-63-2

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate

Cat. No. B1613331
CAS RN: 3465-63-2
M. Wt: 196.2 g/mol
InChI Key: ZGYSDRFXXJOWGZ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate is a chemical compound with the CAS Number: 3465-63-2 . It has a molecular weight of 196.2 and its molecular formula is C10H12O4 . The compound is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O4/c1-6-4-7 (11)5-8 (13-2)9 (6)10 (12)14-3/h4-5,11H,1-3H3 . The InChI key is ZGYSDRFXXJOWGZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white powder or solid . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate and its derivatives show promising antimicrobial and antitubercular properties. A study on isolates and semi-synthetic derivatives of the lichen Ramalina leiodea found that these compounds exhibited significant activity against microbial strains and Mycobacterium tuberculosis, suggesting potential therapeutic applications (Tatipamula & Vedula, 2019).

Role in Fungal Metabolites

This compound is identified as a derivative in various fungal metabolites. For instance, it was found as part of the metabolites isolated from a marine endophytic fungus NIGROSPORA sp., indicating its significance in marine biodiversity and potential in drug discovery (Xia et al., 2011).

Pharmaceutical Applications

In pharmaceutical research, this compound's derivatives are explored for their therapeutic potentials. Studies have focused on the synthesis and biological activities of novel benzohydrazide derivatives, showing a range of bioactive properties that could be beneficial in developing new medications (Vinay Tatipamula Bharadwaj & Girija Sastry, 2019).

Cosmetic and Food Preservative Applications

Methyl 4-hydroxybenzoate, a common variant of the compound, is used as an antimicrobial agent in cosmetics and personal-care products, and as a food preservative. Its chemical structure and properties have been extensively studied, contributing to its widespread use in these industries (Sharfalddin et al., 2020).

Safety and Hazards

The compound is considered to be harmful to aquatic life with long-lasting effects . It is combustible and harmful if swallowed . Precautions should be taken to avoid release to the environment . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

methyl 4-hydroxy-2-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-4-7(11)5-8(13-2)9(6)10(12)14-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYSDRFXXJOWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634755
Record name Methyl 4-hydroxy-2-methoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3465-63-2
Record name Methyl 4-hydroxy-2-methoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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